molecular formula C8H16O2 B14744324 (2-Ethyl-3-propyloxiran-2-yl)methanol CAS No. 78-72-8

(2-Ethyl-3-propyloxiran-2-yl)methanol

Cat. No.: B14744324
CAS No.: 78-72-8
M. Wt: 144.21 g/mol
InChI Key: VSHXAKJGKGGKKE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-3-propyloxiran-2-yl)methanol typically involves the epoxidation of alkenes. One common method is the reaction of 2-ethyl-3-propyl-2-oxirane with methanol under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as a peracid or a metal catalyst, to facilitate the formation of the epoxide ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale epoxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-3-propyloxiran-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the epoxide ring to diols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are often employed in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Diols.

    Substitution: Various substituted alcohols and ethers.

Scientific Research Applications

(2-Ethyl-3-propyloxiran-2-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Ethyl-3-propyloxiran-2-yl)methanol involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in various chemical and biological processes, including enzyme inhibition and modification of proteins .

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-3-propyloxirane: A closely related compound with similar chemical properties.

    2-Oxiranemethanol: Another epoxide with a different alkyl substitution pattern.

Uniqueness

(2-Ethyl-3-propyloxiran-2-yl)methanol is unique due to its specific substitution pattern on the epoxide ring, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

78-72-8

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

(2-ethyl-3-propyloxiran-2-yl)methanol

InChI

InChI=1S/C8H16O2/c1-3-5-7-8(4-2,6-9)10-7/h7,9H,3-6H2,1-2H3

InChI Key

VSHXAKJGKGGKKE-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(O1)(CC)CO

Origin of Product

United States

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